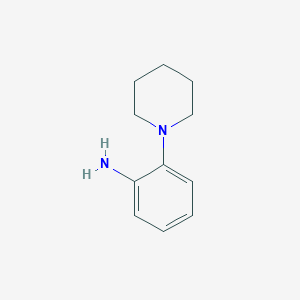
2-Piperidinoaniline
Cat. No. B057174
Key on ui cas rn:
39643-31-7
M. Wt: 176.26 g/mol
InChI Key: OYECAJPUPWFCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07429603B2
Procedure details


The compound was prepared according to the procedure described in Example 2 from 5-nitro-furan-2-carbonyl chloride and 2-piperidinoaniline. Yield: 100%. MS: 316 (M+1). LC/MS purity: 100%. 1HNMR (CDCl3, 300 MHz): δ 8.2 (d, 1H), 7.85 (d, 1H), 7.55 (m, 1H), 7.4 (m, 3H), 3.8-3.2 (bm, 4H), 2.7-1.9 (bm, 6H).


Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[O:8][C:7]([C:9](Cl)=[O:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N:12]1([C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[NH2:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>>[N:12]1([C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[NH:20][C:9]([C:7]2[O:8][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[O:10])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCCC1)C1=C(N)C=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1(CCCCC1)C1=C(C=CC=C1)NC(=O)C=1OC(=CC1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
